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Cat. No.: B082259

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-aminoindan hydrochloride (CAS Number: 10305-73-4) is a chiral amine of significant
interest in the pharmaceutical industry. It is widely recognized as the primary and active
metabolite of the anti-Parkinson's disease drug, Rasagiline. While exhibiting weak monoamine
oxidase-B (MAO-B) inhibitory activity, (R)-1-aminoindan demonstrates notable neuroprotective
properties, suggesting its contribution to the therapeutic effects of its parent compound. This
technical guide provides a comprehensive overview of the chemical and physical properties,
synthesis, analytical methodologies, and the molecular mechanisms underlying the
neuroprotective effects of (R)-1-aminoindan hydrochloride.

Chemical and Physical Properties

(R)-1-aminoindan hydrochloride is a white to off-white crystalline solid.[1] Its fundamental
properties are summarized in the table below.
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Property Value Reference(s)
CAS Number 10305-73-4 [1]
Molecular Formula CoH11N-HCI [2]
Molecular Weight 169.65 g/mol [2]
Appearance White to off-white crystalline 1]
powder
Melting Point 225-230 °C [1]
Solubility Soluble in water [1]

(R)-(-)-1-Aminoindane

hydrochloride, (R)-2,3-dihydro-
Synonyms ] ) [3]

1H-inden-1-amine

hydrochloride

Biological Activity and Mechanism of Action

(R)-1-aminoindan is the major metabolite of Rasagiline, formed through hepatic cytochrome P-
450 metabolism.[4] Unlike Rasagiline, it is a weak, reversible inhibitor of MAO-B and lacks
amphetamine-like activity.[4] However, it retains significant neuroprotective and anti-apoptotic
effects.[4][5]

Quantitative Biological Data

Parameter Value Target/System Reference(s)

ICso0 (Dopamine .
o 1mM Dopamine Transporter  [5]
Reuptake Inhibition)

Note: The high ICso value indicates weak inhibition of dopamine reuptake.

Neuroprotective Signaling Pathway

The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the
modulation of the Protein Kinase C (PKC) pathway and the regulation of the Bcl-2 family of
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proteins, which are crucial in the control of apoptosis. This mechanism appears to be
independent of MAO-B inhibition. The proposed signaling cascade involves the activation of
anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the suppression of pro-apoptotic proteins.
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Caption: Proposed neuroprotective signaling pathway of (R)-1-aminoindan.

Experimental Protocols
Synthesis of (R)-1-Aminoindan Hydrochloride

A common route for the synthesis of (R)-1-aminoindan involves the resolution of racemic 1-

aminoindan, which can be prepared from 1-indanone.
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Caption: General workflow for the synthesis of (R)-1-aminoindan hydrochloride.
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Detailed Methodology for Synthesis from 1-Indanone:

Step 1: Synthesis of 1-Indanone Oxime

 In a round-bottomed flask, dissolve 1-indanone in pyridine.
e Add hydroxylamine hydrochloride to the solution.

» Heat the mixture with stirring (e.g., at 50°C) and monitor the reaction by thin-layer
chromatography (TLC) until the 1-indanone is consumed.

* Remove the pyridine under reduced pressure.

e Perform an aqueous work-up with an organic solvent (e.g., ethyl acetate) and dilute acid
(e.g., 1 M HCI) to isolate the crude product.

» Dry the organic layer, evaporate the solvent, and purify the resulting 1-indanone oxime, if
necessary.

Step 2: Reduction of 1-Indanone Oxime to Racemic 1-Aminoindan
o Dissolve the 1-indanone oxime in a suitable solvent (e.g., ethanol or acetic acid).

o Perform a reduction of the oxime to the corresponding amine. This can be achieved using
various reducing agents, such as catalytic hydrogenation (e.g., with Hz and a palladium
catalyst) or a metal/acid combination (e.g., zinc in acetic acid).

 After the reaction is complete, neutralize the reaction mixture and perform an extractive
work-up to isolate the racemic 1-aminoindan.

Step 3: Chiral Resolution of Racemic 1-Aminoindan
» Dissolve the racemic 1-aminoindan in a suitable solvent (e.g., ethanol).

» Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or N-acetyl-
L-glutamic acid), to the solution.
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» Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less
soluble and will precipitate out.

« |solate the precipitated diastereomeric salt by filtration.

o Liberate the free (R)-1-aminoindan from the salt by treatment with a base.

Step 4: Formation of (R)-1-Aminoindan Hydrochloride

o Dissolve the purified (R)-1-aminoindan in a suitable solvent (e.g., isopropanol or ether).

e Add a solution of hydrochloric acid (e.g., HCI in isopropanol or gaseous HCI) to precipitate
the hydrochloride salt.

o Collect the precipitated (R)-1-aminoindan hydrochloride by filtration, wash with a suitable
solvent, and dry under vacuum.

Analytical Methodology: Chiral HPLC

The enantiomeric purity of (R)-1-aminoindan hydrochloride is a critical quality attribute and can
be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary
phase (CSP).

Instrumentation and Conditions:
e HPLC System: A standard HPLC system with a UV detector.

e Chiral Column: A polysaccharide-based chiral stationary phase is often effective for the
separation of chiral amines. Examples include columns with cellulose or amylose derivatives.

» Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be
optimized for the specific column and desired separation. A small amount of an amine
modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

o Flow Rate: Typically around 1.0 mL/min.
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o Detection: UV detection at a wavelength where the compound has significant absorbance
(e.g., around 210 nm or 254 nm).

* Injection Volume: 10-20 pL.

o Sample Preparation: Dissolve a known concentration of (R)-1-aminoindan hydrochloride in
the mobile phase or a compatible solvent.

Procedure:

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

« Inject the standard solution of racemic 1-aminoindan to determine the retention times of the
(R)- and (S)-enantiomers.

* Inject the sample solution of (R)-1-aminoindan hydrochloride.

« ldentify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention
times obtained from the racemic standard.

o Calculate the enantiomeric purity by determining the peak area of the (R)-enantiomer as a
percentage of the total peak area of both enantiomers.

Safety and Handling

(R)-1-aminoindan hydrochloride should be handled in a well-ventilated area, and personal
protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid
inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the
Material Safety Data Sheet (MSDS).

Conclusion

(R)-1-aminoindan hydrochloride is a key pharmaceutical intermediate with intriguing
neuroprotective properties that are independent of its weak MAO-B inhibitory activity. Its
mechanism of action, involving the PKC pathway and Bcl-2 family proteins, presents a
promising area for further research in the development of novel neuroprotective agents. The
synthesis and analytical methods outlined in this guide provide a foundation for researchers
and drug development professionals working with this compound. Further studies to elucidate
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the precise molecular targets and to quantify its neuroprotective efficacy in various models are
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact
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